molecular formula C11H21NO5 B11728816 Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

Cat. No.: B11728816
M. Wt: 247.29 g/mol
InChI Key: ZSWXQSWRPOZMSS-UHFFFAOYSA-N
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Description

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl-protected amino group and an ethoxy linkage. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The protected amino alcohol is then esterified with methyl 3-bromopropanoate in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Deprotection: Commonly performed using trifluoroacetic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Produces the free amino compound.

    Substitution: Results in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The tert-butoxycarbonyl group serves as a protecting group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can interact with molecular targets such as enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is unique due to its specific structure, which includes an ethoxy linkage and a tert-butoxycarbonyl-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-6-8-16-7-5-9(13)15-4/h5-8H2,1-4H3,(H,12,14)

InChI Key

ZSWXQSWRPOZMSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC(=O)OC

Origin of Product

United States

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